Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate
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Overview
Description
Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate.
Ethyl 3-(5-nitro-3-methyl-1H-pyrazol-1-YL)benzoate: An oxidized derivative.
Ethyl 3-(5-chloro-3-methyl-1H-pyrazol-1-YL)benzoate: A halogenated derivative.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 3-(5-amino-3-methylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)10-5-4-6-11(8-10)16-12(14)7-9(2)15-16/h4-8H,3,14H2,1-2H3 |
InChI Key |
CPMHACBRYYIVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=N2)C)N |
Origin of Product |
United States |
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